molecular formula C7H11ClN2OSi B14399696 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine CAS No. 88350-64-5

5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine

Katalognummer: B14399696
CAS-Nummer: 88350-64-5
Molekulargewicht: 202.71 g/mol
InChI-Schlüssel: WCVAWWYFFVUQRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine is a chemical compound with the molecular formula C10H19ClN2O2Si2 and a molecular weight of 290.894 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 in the ring structure.

Vorbereitungsmethoden

The synthesis of 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine typically involves the reaction of 5-chloropyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The product is then purified by distillation or recrystallization .

Analyse Chemischer Reaktionen

5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a building block for antiviral and anticancer agents.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects. The exact pathways and molecular targets vary based on the specific context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 5-Chloro-2-[(trimethylsilyl)oxy]pyrimidine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

88350-64-5

Molekularformel

C7H11ClN2OSi

Molekulargewicht

202.71 g/mol

IUPAC-Name

(5-chloropyrimidin-2-yl)oxy-trimethylsilane

InChI

InChI=1S/C7H11ClN2OSi/c1-12(2,3)11-7-9-4-6(8)5-10-7/h4-5H,1-3H3

InChI-Schlüssel

WCVAWWYFFVUQRZ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC1=NC=C(C=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.